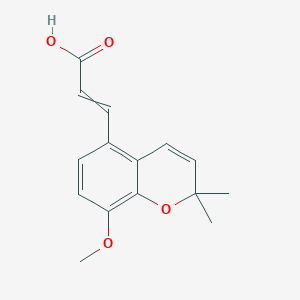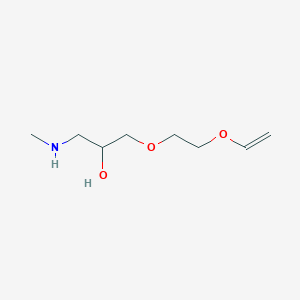
1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol is an organic compound with a complex structure that includes both ether and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-ethenoxyethanol with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ether and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(2-Ethoxyethoxy)propan-2-ol: This compound has a similar structure but lacks the methylamino group.
3-(Methylamino)propan-2-ol: This compound lacks the ethenoxyethoxy group.
Uniqueness: 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol is unique due to the presence of both ether and amine functional groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
271776-62-6 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-(2-ethenoxyethoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NO3/c1-3-11-4-5-12-7-8(10)6-9-2/h3,8-10H,1,4-7H2,2H3 |
Clé InChI |
JBJUYKNXEJTPOH-UHFFFAOYSA-N |
SMILES canonique |
CNCC(COCCOC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


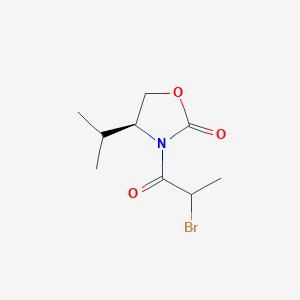
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
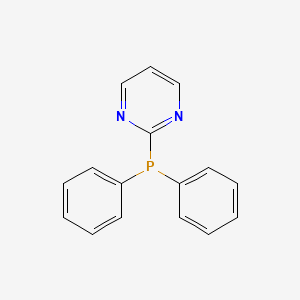
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)

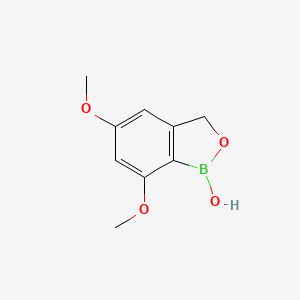
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
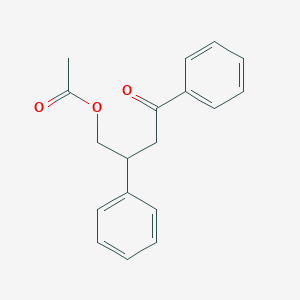
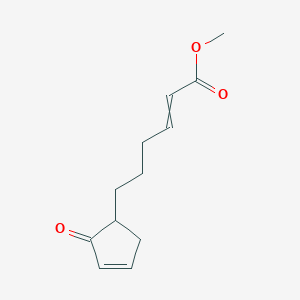
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)

![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
